![molecular formula C16H20N2O2 B13901536 Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate](/img/structure/B13901536.png)
Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate
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Overview
Description
Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a cyano group, and a dimethylindoline core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3-dimethylindoline.
Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The carboxylate group is introduced through esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The indoline core can interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate: Unique due to its specific substitution pattern and functional groups.
This compound: Similar in structure but may have different substituents or functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of a cyano group, a tert-butyl ester, and a dimethylindoline core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 5-cyano-3,3-dimethylindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : Not provided in the sources.
The compound features an indoline structure, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could interact with receptors that play crucial roles in signal transduction pathways, thereby modulating physiological responses.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that the compound may cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, which is critical for eliminating cancerous cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess:
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The findings demonstrated that:
- The compound showed significant cytotoxicity against several cancer cell lines.
- Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
Study 2: Antimicrobial Activity
Another research article assessed the antimicrobial properties of indole derivatives. This compound was tested against various bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 5-cyano-3,3-dimethyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-16(4,5)12-8-11(9-17)6-7-13(12)18/h6-8H,10H2,1-5H3 |
InChI Key |
RMLBJBQEWNFCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)C#N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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